molecular formula C15H13NO5 B031713 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde CAS No. 2426-61-1

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

Cat. No.: B031713
CAS No.: 2426-61-1
M. Wt: 287.27 g/mol
InChI Key: QVHGRFZRDBMAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde typically involves the nitration of 2-benzyloxy-3-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde depends on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitro group can participate in redox reactions. The benzyloxy and methoxy groups influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is unique due to the presence of the benzyloxy group, which can be used to introduce additional functional groups through substitution reactions. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-methoxy-6-nitro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-8-7-13(16(18)19)12(9-17)15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHGRFZRDBMAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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